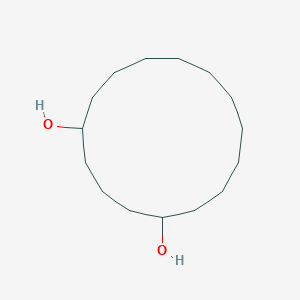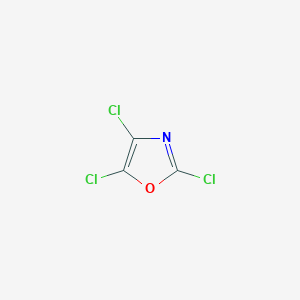
Quinoline, 2-(phenyltelluro)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-(phenyltelluro)- is a unique organotellurium compound that features a quinoline ring system substituted with a phenyltelluro group at the 2-position This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(phenyltelluro)- typically involves the introduction of a phenyltelluro group to a quinoline precursor. One common method is the reaction of 2-chloroquinoline with phenyltellurium trichloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for Quinoline, 2-(phenyltelluro)- are not well-documented, the general principles of large-scale synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-(phenyltelluro)- can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyltelluro group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tellurium center can lead to the formation of telluroxides or tellurones, while reduction can yield tellurides.
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-(phenyltelluro)- has several scientific research applications due to its unique chemical properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound’s potential biological activity is of interest, particularly in the study of tellurium’s effects on biological systems.
Medicine: Research into its potential medicinal properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Quinoline, 2-(phenyltelluro)- exerts its effects is not fully understood, but it is believed to involve interactions with biological molecules through the tellurium center. Tellurium compounds are known to interact with thiol groups in proteins, potentially leading to the disruption of protein function. This interaction can affect various molecular targets and pathways, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, which lacks the phenyltelluro group.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Phenyltellurium Compounds: Other compounds containing the phenyltelluro group but with different organic backbones.
Uniqueness
Quinoline, 2-(phenyltelluro)- is unique due to the presence of both the quinoline ring system and the phenyltelluro group. This combination imparts distinct chemical and biological properties that are not observed in either quinoline or phenyltellurium compounds alone. The tellurium center provides additional reactivity and potential for interaction with biological molecules, making this compound a valuable subject of study in various fields.
Eigenschaften
CAS-Nummer |
87803-46-1 |
|---|---|
Molekularformel |
C15H11NTe |
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
2-phenyltellanylquinoline |
InChI |
InChI=1S/C15H11NTe/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H |
InChI-Schlüssel |
OAWAWUVRKUPXES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Te]C2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


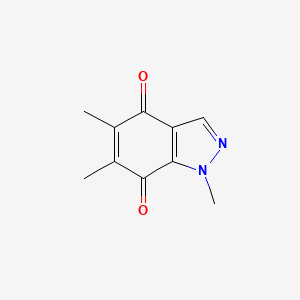

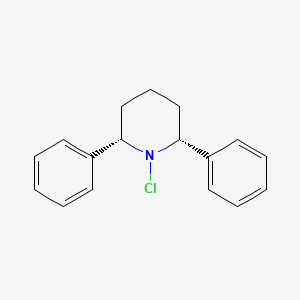
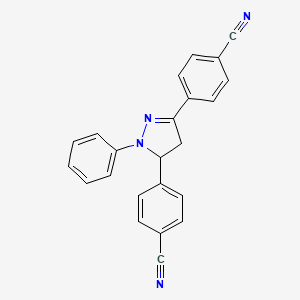



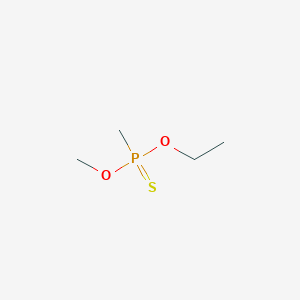

![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)

